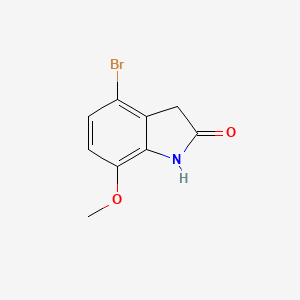

4-Bromo-7-methoxyindolin-2-one

Description

Historical Context and Structural Significance of Indolin-2-one Core Structures

The indolin-2-one core has a rich history, with early synthetic methods dating back over a century. The development of various synthetic routes, such as the Fischer indole (B1671886) synthesis and the Leimgruber–Batcho indole synthesis, has enabled chemists to access a wide array of substituted indolin-2-one derivatives. wikipedia.org The structural rigidity of the indolin-2-one nucleus, combined with its capacity for diverse substitutions at various positions, makes it a privileged scaffold in drug discovery. researchgate.net The core structure is essential for the inhibition of various enzymes, particularly receptor tyrosine kinases (RTKs), by acting as a competitive inhibitor for ATP binding. nih.govmdpi.com

Overview of Functionalized Indolin-2-one Derivatives in Advanced Chemical Research

Functionalized indolin-2-one derivatives are at the forefront of advanced chemical research, with applications spanning from medicinal chemistry to materials science. These compounds have been extensively investigated for a wide range of biological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties. growingscience.com The strategic placement of different functional groups on the indolin-2-one core allows for the fine-tuning of their chemical and physical properties, such as solubility and reactivity, thereby enhancing their therapeutic potential. solubilityofthings.com For instance, substitutions at the C3-position of the oxindole (B195798) ring have been shown to play a crucial role in the antiangiogenic and anticancer activities of these compounds. nih.gov

Specific Focus: The Chemical Research Landscape of 4-Bromo-7-methoxyindolin-2-one

Within the vast family of indolin-2-one derivatives, 4-Bromo-7-methoxyindolin-2-one has emerged as a compound of interest in chemical research. Its specific substitution pattern, featuring a bromine atom at the 4-position and a methoxy (B1213986) group at the 7-position, imparts unique electronic and steric properties that influence its reactivity and potential applications. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy. vulcanchem.comchemicalbook.com

The presence of the bromine atom enhances the electrophilic reactivity of the molecule and can participate in halogen bonding, a significant intermolecular interaction in crystal engineering and drug design. vulcanchem.com The methoxy group, on the other hand, can modulate the electronic properties and solubility of the compound. vulcanchem.com The synthesis of 4-Bromo-7-methoxyindolin-2-one typically involves multi-step organic reactions, often starting from appropriately substituted anilines or indoles. google.comnih.gov

Chemical and Physical Properties of 4-Bromo-7-methoxyindolin-2-one

| Property | Value |

| IUPAC Name | 4-Bromo-7-methoxy-1,3-dihydro-2H-indol-2-one |

| Molecular Formula | C₉H₈BrNO₂ |

| Molecular Weight | 242.07 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 196–198 °C |

| Solubility | Slightly soluble in dichloromethane (B109758); Sparingly soluble in DMSO and methanol |

| SMILES | COC1=C2C(C(=O)N2)=CC=C1Br |

| InChI Key | UJSAPVAWPVAPIS-UHFFFAOYSA-N |

Data sourced from available chemical literature and databases. vulcanchem.com

Research Findings on 4-Bromo-7-methoxyindolin-2-one and Related Analogues

Research into 4-Bromo-7-methoxyindolin-2-one and its structural analogues has primarily focused on their potential as anticancer agents. The indolin-2-one scaffold is a key component of several approved anticancer drugs, such as Sunitinib, which function as inhibitors of vascular endothelial growth factor receptors (VEGFRs). nih.govgrowingscience.com The substitution pattern of 4-Bromo-7-methoxyindolin-2-one suggests its potential as a building block for the synthesis of novel kinase inhibitors.

Studies on related brominated indolin-2-one derivatives have demonstrated significant biological activity. For example, compounds with a bromine atom at the 5-position have shown improved cytotoxicity against colon cancer cells compared to those with a fluorine at the same position. aip.orgaip.org This highlights the importance of the type and position of the halogen substituent in determining the biological efficacy of these compounds.

While specific research on the direct biological activity of 4-Bromo-7-methoxyindolin-2-one is not extensively documented in publicly available literature, its role as a key intermediate is evident. For instance, it is a precursor for the synthesis of more complex molecules that have been investigated for their kinase inhibitory activity. The synthesis of 4-bromo-7-methylindole-2-carboxylic acid, a related compound, has been patented for its potential use in cancer treatment. google.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-methoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)5-4-8(12)11-9(5)7/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBWLSZCSDOILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680272 | |

| Record name | 4-Bromo-7-methoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162262-04-5 | |

| Record name | 4-Bromo-7-methoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-7-methoxyindolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 7 Methoxyindolin 2 One

Strategies for Regioselective Indolin-2-one Core Formation

The construction of the indolin-2-one scaffold is the foundational step in the synthesis of 4-bromo-7-methoxyindolin-2-one. Various methods have been developed to achieve this, primarily centered around cyclization reactions and the functionalization of pre-existing aromatic rings. researchgate.netnih.govresearchgate.netmdpi.com

Cyclization Reactions and Annulation Approaches

Cyclization reactions are a prominent strategy for forming the indolin-2-one core. nih.govresearchgate.net These methods often involve the intramolecular cyclization of suitably substituted precursors. For instance, the Fischer indole (B1671886) synthesis, a classic method, can be adapted to produce indolenines from arylhydrazines and α,α-disubstituted aldehydes, which can then be converted to the indolin-2-one skeleton. researchgate.net

Modern approaches utilize transition metal catalysis to facilitate these cyclizations. Palladium-catalyzed reactions, such as the Heck cyclization/Suzuki coupling, allow for the construction of the indoline (B122111) nucleus with a variety of functional groups. researchgate.net Copper-catalyzed intramolecular C-N coupling reactions also provide a route to substituted indolines. researchgate.net Another innovative approach involves a [4+1] annulation of enaminothiones with indoline-based diazo compounds, catalyzed by copper, to construct spiroindoline-fused heterocycles. dicp.ac.cn This method proceeds through a cascade process involving the in-situ generation of a copper(I) carbene. dicp.ac.cn

Annulation strategies, which involve the formation of a new ring onto a pre-existing one, are also employed. For example, a rhodium-catalyzed [3+2] annulation of cyclic N-acyl ketimines with various partners can lead to spiroisoindolinone indenes. irb.hr

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Acid catalyst | Classic method, forms indolenine intermediate. | researchgate.net |

| Palladium-Catalyzed Heck Cyclization/Suzuki Coupling | Palladium catalyst | Allows for diverse functionalization. | researchgate.net |

| Copper-Catalyzed Intramolecular C-N Coupling | Copper catalyst | Effective for substituted indolines. | researchgate.net |

| Copper-Catalyzed [4+1] Annulation | Copper catalyst, enaminothiones, diazo compounds | Forms spiroindoline-fused heterocycles. | dicp.ac.cn |

| Rhodium-Catalyzed [3+2] Annulation | Rhodium catalyst, N-acyl ketimines | Leads to spiroisoindolinone indenes. | irb.hr |

Directed Functionalization of Precursor Aromatic Substrates

An alternative to building the heterocyclic ring from scratch is to start with a pre-existing aromatic substrate and functionalize it to form the indolin-2-one core. mdpi.com This often involves directing groups to control the regioselectivity of the reactions. Transition metal-catalyzed C-H activation is a powerful tool in this regard. researchgate.netthieme-connect.com For instance, directing groups can guide the ortho-functionalization of an aromatic ring, which can then be elaborated into the indolin-2-one structure. researchgate.netthieme-connect.com

Selective Installation of Halogen and Methoxy (B1213986) Substituents

Once the indolin-2-one core is established, the next critical step is the regioselective introduction of the bromo and methoxy groups at the C-4 and C-7 positions, respectively.

Directed Bromination Techniques at C-4 Position

Achieving selective bromination at the C-4 position requires careful control of the reaction conditions and reagents due to the presence of multiple reactive sites on the indolin-2-one ring. Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto an aromatic ring. nih.gov The choice of brominating agent is crucial for achieving the desired regioselectivity. nih.govorgsyn.org Reagents like N-bromosuccinimide (NBS) are often used, sometimes in conjunction with a catalyst or a specific solvent system to direct the bromination to the desired position. nih.gov The inherent electronic properties of the substituted indolin-2-one ring will also influence the site of bromination. nih.gov For example, the methoxy group at the C-7 position is an electron-donating group, which can influence the regioselectivity of the bromination.

In some cases, a directing group strategy can be employed to ensure bromination occurs specifically at the C-4 position. chemicalbook.com This involves temporarily installing a directing group on the molecule that guides the bromine to the desired location, after which the directing group is removed. chemicalbook.com

Ortho-Methoxylation Strategies at C-7 Position

The introduction of a methoxy group at the C-7 position, ortho to the point of ring fusion, can be challenging. One strategy involves palladium/norbornene (Pd/NBE) cooperative catalysis, which can achieve ortho-C–H methoxylation of aryl halides. nih.govchemrxiv.org This method utilizes a polarity-reversed N-O reagent to deliver the methoxy group. nih.govchemrxiv.org

Another approach involves the synthesis of a precursor that already contains the methoxy group in the correct position. For instance, starting with a methoxy-substituted aniline (B41778) derivative and then constructing the indolin-2-one ring ensures the methoxy group is correctly placed. A known precursor for similar structures is 4-bromo-7-methoxyindoline-2,3-dione. bldpharm.com

Multi-Step Synthetic Sequences and Efficiency Considerations

Linear synthetic sequences, where each step follows the previous one in a straight line, can be inefficient if any single step has a low yield. Convergent synthesis, where different parts of the molecule are synthesized separately and then joined together, can often be more efficient.

The choice of protecting groups is also a critical consideration in multi-step synthesis. Protecting groups are used to mask reactive functional groups to prevent them from reacting in a particular step. The protecting groups must be stable under the reaction conditions and easily removable without affecting other parts of the molecule. For example, the nitrogen atom of the indolin-2-one is often protected during certain reactions. beilstein-journals.org

Convergent and Divergent Synthetic Pathways

Divergent synthesis, on the other hand, begins with a common intermediate that is subsequently reacted to form a library of structurally related compounds. nih.govbeilstein-journals.org Starting from a core indolinone structure, a divergent approach could be employed to introduce various substituents. For instance, a 7-methoxyindolin-2-one (B1589979) core could undergo late-stage bromination to yield the target compound, while other reaction pathways could introduce different functional groups at the 4-position or other sites on the molecule. This strategy is highly efficient for creating diverse molecular architectures from a single starting material. beilstein-journals.org Recent advancements have even enabled divergent synthesis to be controlled by factors such as the choice of metal catalyst, solvent, or reaction time, allowing for the selective formation of different products from the same starting materials. beilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement

Meticulous optimization of reaction conditions is critical for maximizing the yield and purity of 4-Bromo-7-methoxyindolin-2-one. Key parameters that are typically investigated include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of catalysts and reagents. researchgate.netscielo.br For instance, in related syntheses of heterocyclic compounds, changing the solvent from dichloromethane (B109758) to acetonitrile (B52724) has been shown to provide a better balance between chemical conversion and selectivity. scielo.br Similarly, adjusting the temperature can have a significant impact; while some reactions proceed well at room temperature, others require heating to achieve a reasonable reaction rate and yield. acs.org

The selection of an appropriate catalyst and its loading are also crucial. Studies on the synthesis of related 3,3-bis(hydroxyaryl)oxindoles demonstrated that while 0.5 equivalents of an acid catalyst at room temperature required 20 hours for full conversion, heating to 60°C achieved the same result in just one hour. acs.org The choice of reagents and their equivalents can also be optimized. For example, in the synthesis of dihydrobenzofuran neolignans, silver(I) oxide was identified as the most efficient oxidizing agent among several tested, providing the best balance between conversion and selectivity. scielo.br The fine-tuning of these conditions, often guided by a systematic Design of Experiments (DoE) approach, is essential for developing a robust and high-yielding synthetic process. researchgate.netscielo.br

Below is an interactive table illustrating how reaction parameters can be optimized for a hypothetical final cyclization step in the synthesis of an indolinone core, based on general optimization principles.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TsOH·H₂O (0.5 equiv) | Dichloromethane | 25 | 20 | 75 |

| 2 | TsOH·H₂O (0.5 equiv) | Acetonitrile | 60 | 1 | 92 |

| 3 | MeSO₃H (0.6 equiv) | Acetonitrile | 60 | 0.5 | 95 |

| 4 | MeSO₃H (1.0 equiv) | Neat | 90 | 1.5 | 93 |

| 5 | Pd(dppf)Cl₂ (10 mol%) | 1,4-Dioxane | 120 | 4 | 81 |

This table is a hypothetical representation based on optimization principles from related syntheses.

Modern Catalytic Approaches in 4-Bromo-7-methoxyindolin-2-one Synthesis

Modern synthetic chemistry heavily relies on catalysis to achieve transformations that would otherwise be difficult or inefficient. The synthesis of the 4-Bromo-7-methoxyindolin-2-one core structure can be significantly enhanced by employing both transition metal and organocatalytic methods.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis, particularly using palladium, is a powerful tool for constructing the carbon-carbon and carbon-nitrogen bonds necessary for the indolinone skeleton. mdpi.comfrontiersin.org Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are instrumental in modern organic synthesis. mdpi.comresearchgate.net For instance, a Suzuki coupling could be envisioned to attach a necessary carbon fragment to the aromatic ring before an intramolecular cyclization step. mdpi.comresearchgate.net The synthesis of related isoindolinones has been achieved via copper-catalyzed reactions of 2-iodo benzamides. nih.gov

Intramolecular C-H activation and cyclization represent a state-of-the-art strategy for forming heterocyclic rings. mdpi.comnih.gov This approach forges a bond between a nitrogen atom and an aromatic C-H bond, often catalyzed by metals like palladium, rhodium, or cobalt, to directly form the indolinone ring. mdpi.comnih.gov The efficiency of these catalytic systems often depends on the specific combination of the metal precursor, ligands, and base used. researchgate.net For example, in Suzuki reactions, the combination of a palladium catalyst like Pd(dppf)Cl₂ with a base such as K₂CO₃ in a suitable solvent system can provide excellent yields. researchgate.net

The table below summarizes various transition metal catalytic systems that could be adapted for key bond-forming steps in the synthesis of 4-Bromo-7-methoxyindolin-2-one, based on successful applications in related heterocyclic syntheses.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| Suzuki Coupling | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water | ~83 |

| Suzuki Coupling | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/Water | ~81 |

| Heck Reaction | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | ~70-90 |

| C-H Cyclization | [RhCp*Cl₂]₂ | - | AgOAc | Methanol | ~70-95 |

| C-H Cyclization | Co(OAc)₂ | - | Ag₂CO₃ | Dichloroethane | ~60-85 |

Data compiled from analogous reactions in the literature. mdpi.comresearchgate.netnih.gov

Organocatalytic and Green Chemistry Methodologies

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, aligning with the principles of green chemistry. nih.gov Organocatalysts are small, metal-free organic molecules that can promote a wide range of chemical transformations. nih.gov Their use avoids the issues of toxicity and contamination associated with residual heavy metals. nih.gov For the synthesis of 4-Bromo-7-methoxyindolin-2-one, an organocatalytic approach could be employed for the key cyclization step. For example, acid catalysts like acetic acid or base catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to synthesize related quinazolinone heterocycles. nih.gov

Green chemistry principles aim to design chemical processes that are environmentally benign. This includes using less hazardous solvents (like water or ethanol), reducing reaction times through efficient catalysis, and using abundant and non-toxic reagents. scielo.brrsc.org A photo-organocatalytic protocol, which uses light to drive a reaction in the presence of an organocatalyst, represents a mild and green approach. rsc.org For example, the use of CO₂ as an abundant C1 source in organocatalytic flow synthesis has been demonstrated for producing oxazolidinones, a related heterocyclic scaffold. rsc.org Applying these principles to the synthesis of 4-Bromo-7-methoxyindolin-2-one could involve replacing hazardous solvents with greener alternatives, utilizing an organocatalyst for the cyclization, and optimizing energy usage, potentially through photochemistry or flow chemistry setups. rsc.orgunivaq.it

Chemical Reactivity and Derivatization Chemistry of 4 Bromo 7 Methoxyindolin 2 One

Reactivity at the Bromo Substituent (C-4)

The bromine atom at the C-4 position of the indolinone ring is a key site for functionalization, primarily through cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C-4 position. These reactions typically involve the use of a palladium catalyst, a ligand, and a base to couple the aryl bromide with a variety of coupling partners.

For instance, the Suzuki cross-coupling reaction allows for the formation of C-C bonds by reacting 4-bromo-7-methoxyindolin-2-one with boronic acids or their esters. nih.gov Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds by coupling with amines, and related methods can be used for C-O bond formation with alcohols or phenols. nih.govbeilstein-journals.org The choice of ligand is often crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos being particularly effective in many cases. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Reaction Type | Bond Formed | Catalyst/Ligand System |

| Arylboronic acid | Suzuki Coupling | C-C | Pd(PPh₃)₄ |

| Amine | Buchwald-Hartwig Amination | C-N | Pd₂(dba)₃ / Xantphos |

| Phenol | Buchwald-Hartwig Etherification | C-O | Pd(OAc)₂ / Xantphos |

This table provides a generalized overview of common cross-coupling reactions.

While less common than cross-coupling reactions for this specific substrate, nucleophilic aromatic substitution (SNA_r) can occur at the C-4 position. byjus.commasterorganicchemistry.comlibretexts.org In an S_NAr reaction, a nucleophile displaces the bromide leaving group. byjus.commasterorganicchemistry.com The rate of this reaction is influenced by the electronic nature of the aromatic ring and the strength of the nucleophile. masterorganicchemistry.comjuniperpublishers.com The presence of the electron-withdrawing carbonyl group in the indolinone core can facilitate this type of reaction. byjus.commasterorganicchemistry.com

Halogen-metal exchange reactions provide another route to functionalize the C-4 position. This typically involves treating the bromo-substituted indolinone with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. This generates a highly reactive aryllithium intermediate which can then be quenched with various electrophiles to introduce a wide range of substituents.

Reactivity at the Methoxy (B1213986) Group (C-7)

The methoxy group at the C-7 position offers opportunities for modification, primarily through demethylation to reveal a hydroxyl group, which can then be further functionalized.

The cleavage of the methyl ether at C-7 is a common strategy to produce the corresponding 7-hydroxyindolin-2-one (B175083) derivative. researchgate.net This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or other demethylating agents like trimethylsilyl (B98337) iodide (TMSI). The resulting hydroxyl group is a versatile handle for further derivatization.

Once the hydroxyl group is unmasked, it can be subjected to a variety of reactions to introduce diverse functionalities. These include etherification with different alkyl halides to introduce new alkoxy groups, or esterification with acyl chlorides or anhydrides. These modifications can be used to modulate the electronic properties and steric bulk at the C-7 position.

Transformations of the Indolin-2-one Core

The indolin-2-one core itself is amenable to a range of chemical transformations, allowing for significant structural diversification. nih.govdicp.ac.cnacs.org

The nitrogen atom of the lactam can be alkylated or acylated under basic conditions. The methylene (B1212753) group at the C-3 position is particularly reactive due to its position adjacent to the carbonyl group and the aromatic ring. It can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide array of substituents at this position, including alkyl, acyl, and other functional groups.

Furthermore, the lactam ring can be opened under hydrolytic conditions (either acidic or basic) to yield the corresponding 2-aminophenylacetic acid derivative. This provides a pathway to a different class of compounds. Annulation reactions, where a new ring is fused to the indolinone core, have also been reported, leading to more complex heterocyclic systems. nih.govacs.org

Table 2: Key Reactive Sites and Their Transformations

| Position | Functional Group | Common Reactions |

| C-4 | Bromo | Cross-Coupling (Suzuki, Buchwald-Hartwig), Nucleophilic Aromatic Substitution |

| C-7 | Methoxy | Demethylation, Etherification (after demethylation) |

| N-1 | Amide | Alkylation, Acylation |

| C-3 | Methylene | Alkylation, Acylation (via enolate) |

N-Functionalization (N-Alkylation, N-Acylation)

The nitrogen atom of the indolinone ring can readily undergo functionalization reactions such as alkylation and acylation.

N-Alkylation: The N-H bond of the lactam can be deprotonated by a suitable base, such as sodium hydride (NaH), to form a nucleophilic anion. beilstein-journals.org This anion can then react with various alkylating agents, like alkyl halides, to introduce an alkyl group at the N-1 position. beilstein-journals.orgmdpi.com The choice of base and solvent system can influence the regioselectivity of the reaction, particularly in more complex indazole systems. beilstein-journals.org For instance, the use of NaH in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of substituted indazoles. beilstein-journals.org Studies on related indolinone scaffolds have demonstrated the synthesis of N-benzyl derivatives, which have shown potential as anticancer agents. mdpi.com

N-Acylation: Similarly, N-acylation can be achieved by reacting the indolinone with acylating agents like acid chlorides or anhydrides in the presence of a base. researchgate.net This reaction introduces an acyl group to the nitrogen atom, forming an N-acylindolinone derivative. This functionalization is a common strategy in the synthesis of various biologically active molecules. researchgate.net

Reactions at the C-3 Position (e.g., Aldol (B89426) Condensation, Wittig Reactions)

The C-3 position of the indolinone ring is activated by the adjacent carbonyl group, making it susceptible to a variety of carbon-carbon bond-forming reactions.

Aldol Condensation: The presence of α-hydrogens at the C-3 position allows 4-bromo-7-methoxyindolin-2-one to act as a nucleophile in aldol condensation reactions. iitk.ac.insigmaaldrich.com In the presence of a base, an enolate is formed which can then react with aldehydes or ketones to form β-hydroxy carbonyl compounds. iitk.ac.insigmaaldrich.commagritek.com These intermediates can subsequently undergo dehydration to yield α,β-unsaturated products. sigmaaldrich.commagritek.com This reaction is a powerful tool for constructing more complex molecular architectures. iitk.ac.insigmaaldrich.com The Claisen-Schmidt condensation, a variation of the aldol condensation, involves the reaction of a ketone with an aromatic aldehyde and is also a relevant transformation. masterorganicchemistry.com

Wittig Reactions: The carbonyl group at the C-2 position can undergo Wittig reactions to form an exocyclic double bond at this position. organic-chemistry.orgmasterorganicchemistry.compressbooks.pub This reaction involves the use of a phosphorus ylide, which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate. organic-chemistry.orgdalalinstitute.comlibretexts.org This intermediate then collapses to form the desired alkene and a phosphine oxide, with the formation of the strong P=O bond being the driving force for the reaction. pressbooks.pubdalalinstitute.com A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, unlike in some elimination reactions that can lead to mixtures of isomers. pressbooks.publibretexts.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

The benzene ring of 4-bromo-7-methoxyindolin-2-one can undergo both electrophilic and nucleophilic aromatic substitution reactions, influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The methoxy group (-OCH3) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. mnstate.eduhu.edu.jo Conversely, the bromo (-Br) and the amide functionalities are deactivating groups. mnstate.edu In EAS reactions, an electrophile attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion). hu.edu.jouomustansiriyah.edu.iq A subsequent deprotonation step restores the aromaticity of the ring. uomustansiriyah.edu.iq Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The regiochemical outcome of these reactions on 4-bromo-7-methoxyindolin-2-one would be determined by the combined electronic and steric effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing bromo substituent makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbon atom to which it is attached. byjus.commasterorganicchemistry.com SNAr reactions typically proceed via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, thereby facilitating the reaction. byjus.commasterorganicchemistry.comlibretexts.org The subsequent elimination of the leaving group (in this case, the bromide ion) restores the aromaticity and yields the substitution product. byjus.comyoutube.com The rate of SNAr reactions is also influenced by the nature of the leaving group, with fluoride (B91410) often being a surprisingly good leaving group in these reactions due to its high electronegativity which polarizes the C-F bond for nucleophilic attack. youtube.com

Stereoselective Syntheses of Analogous Chiral Indolinone Derivatives

The development of stereoselective methods for the synthesis of chiral indolinone derivatives is of significant interest due to the prevalence of such scaffolds in biologically active molecules. beilstein-journals.orggoogle.com Asymmetric synthesis strategies often aim to create specific stereoisomers, which can exhibit different pharmacological properties.

Research in this area includes the convergent and stereoselective synthesis of chiral cyclopentyl and cyclohexylamine (B46788) derivatives of nucleoside Q precursor (PreQ0), which involves the creation of chiral building blocks that are subsequently coupled to a heterocyclic core. beilstein-journals.org Another approach involves the stereoselective synthesis of axially chiral biaryl diketones through the ring-opening of optically active dihydrophenanthrene-9,10-diols, demonstrating a chirality transfer strategy. mdpi.com The synthesis of chiral spiro[cyclopropane-1,3'-indolin]-2'-ones represents another avenue for creating complex, three-dimensional indolinone structures. google.com Furthermore, the stereoselective synthesis of viridiofungin analogue NA808 has been achieved through methods like the Ireland-Claisen rearrangement and regioselective bromolactonization. rsc.org These examples highlight the diverse and sophisticated strategies employed to access enantiomerically enriched indolinone derivatives.

Computational and Theoretical Chemistry Studies on 4 Bromo 7 Methoxyindolin 2 One

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-Bromo-7-methoxyindolin-2-one. These methods model the molecule's electron distribution, which dictates its chemical properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals indicate how the molecule will interact with other chemical species.

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the LUMO signifies the ability to accept electrons, acting as an electrophile. A lower LUMO energy indicates a greater propensity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.netresearchgate.net

For 4-Bromo-7-methoxyindolin-2-one, computational studies, typically using Density Functional Theory (DFT) methods like B3LYP, can determine the energies of the HOMO and LUMO. researchgate.netnih.gov This analysis helps in predicting its behavior in various chemical reactions. For instance, the locations of the HOMO and LUMO on the molecular structure highlight the most probable sites for electrophilic and nucleophilic attacks, respectively. researchgate.net

| Orbital | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Indicates regions of high electron density, prone to electrophilic attack. The energy level suggests the electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital | Shows regions susceptible to nucleophilic attack. The energy level relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

This table provides a generalized overview of FMO theory concepts.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electrical charge within a molecule is fundamental to its interactions with other molecules. Computational methods can calculate the charge distribution and visualize it through Molecular Electrostatic Potential (MEP) surfaces. reed.eduiitk.ac.in An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential values. reed.edu

Red regions on an MEP surface signify areas of negative electrostatic potential, which are rich in electrons and are likely to be sites for electrophilic attack. nih.govresearchgate.net These areas are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack. nih.gov Green and yellow areas represent regions of intermediate potential.

For 4-Bromo-7-methoxyindolin-2-one, the MEP surface would likely show negative potential around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, making these sites attractive to electrophiles. Positive potential might be located around the hydrogen atoms, particularly the N-H proton. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to obtain the natural charge distribution, which often corroborates the findings from MEP analysis. researchgate.net

Conformational Analysis and Molecular Geometry

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like 4-Bromo-7-methoxyindolin-2-one, which has a bicyclic core and a substituent, understanding its preferred three-dimensional structure is crucial.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to determine the most stable conformations (those with the lowest potential energy). nih.gov The analysis identifies low-energy conformers and the energy barriers between them. nih.gov This information is vital as the conformation of a molecule can significantly influence its biological activity and chemical reactivity. For instance, the specific orientation of the methoxy group relative to the indolinone ring system can affect how the molecule fits into a biological receptor site.

The molecular geometry, including bond lengths, bond angles, and dihedral angles, is optimized during these calculations to find the minimum energy structure. nih.gov These theoretical geometric parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

| Parameter | Description | Importance |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Affects molecular size and stability. |

| Bond Angles | The angle formed between three connected atoms. | Determines the overall shape of the molecule. |

| Dihedral Angles | The angle between two planes, each defined by three atoms. | Describes the conformation around a bond. |

This table outlines the key parameters determined in a conformational analysis.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the formation and subsequent transformations of 4-Bromo-7-methoxyindolin-2-one.

Computational Pathways for its Formation

The synthesis of 4-Bromo-7-methoxyindolin-2-one can be modeled computationally to understand the underlying reaction mechanism. For example, if the synthesis involves a cyclization reaction, theoretical calculations can map out the entire reaction coordinate, from reactants to products, through the transition state. acs.org

These calculations can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. By comparing the activation energies of different possible pathways, the most favorable reaction route can be identified. acs.org This provides insights that can be used to optimize reaction conditions, such as temperature and catalysts, to improve the yield and selectivity of the synthesis.

Mechanistic Insights into its Chemical Transformations

Similarly, the chemical reactions that 4-Bromo-7-methoxyindolin-2-one undergoes can be studied theoretically. For instance, if the compound is used as a precursor in a multi-step synthesis, computational modeling can elucidate the mechanism of each step. This includes identifying key intermediates and transition states. acs.org

For example, in a substitution reaction where the bromine atom is replaced, calculations can help determine whether the reaction proceeds through an SN1 or SN2-type mechanism. By analyzing the structures and energies of the transition states for each possible pathway, the preferred mechanism can be predicted. This level of mechanistic detail is often difficult to obtain through experimental means alone and provides a deeper understanding of the molecule's chemical behavior.

Computational Prediction of Spectroscopic Parameters for Structural Research

Computational chemistry provides powerful tools for the elucidation of molecular structures and the prediction of spectroscopic properties. For the compound 4-Bromo-7-methoxyindolin-2-one, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters. These predictions are crucial for complementing experimental data, aiding in spectral assignment, and providing a deeper understanding of the molecule's electronic structure and vibrational modes. researchgate.netresearchgate.net

The standard approach involves optimizing the molecular geometry of 4-Bromo-7-methoxyindolin-2-one using a selected DFT functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). vulcanchem.comnih.gov Following geometry optimization, the same level of theory can be used to calculate vibrational frequencies (Infrared and Raman spectra). For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C chemical shifts. chemicalbook.comrsc.org These theoretical spectra serve as a valuable reference for the analysis of experimental results. researchgate.net

While specific published computational studies for 4-Bromo-7-methoxyindolin-2-one are not available, this section presents illustrative data based on these established theoretical methods. The following tables and discussion are representative of the results that would be obtained from such a computational analysis and are intended to demonstrate the utility of these methods for structural research.

Predicted ¹H and ¹³C NMR Spectra

The GIAO-DFT method allows for the precise calculation of NMR chemical shifts, providing a theoretical basis for assigning signals in experimentally obtained spectra. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus.

Interactive Data Table: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for 4-Bromo-7-methoxyindolin-2-one

Calculated using a hypothetical GIAO/B3LYP/6-311++G(d,p) model in a standard solvent like DMSO-d₆.

¹H NMR

| Atom | Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H (N1) | 10.65 | Singlet | Amide Proton |

| H (C5) | 7.15 | Doublet | Aromatic Proton |

| H (C6) | 6.90 | Doublet | Aromatic Proton |

| H (C3) | 3.60 | Singlet | Methylene (B1212753) Protons (CH₂) |

¹³C NMR

| Atom | Predicted δ (ppm) | Assignment |

|---|---|---|

| C2 | 175.5 | Carbonyl Carbon (C=O) |

| C7 | 145.0 | Aromatic Carbon (C-O) |

| C7a | 138.2 | Aromatic Carbon |

| C6 | 125.8 | Aromatic Carbon |

| C3a | 122.1 | Aromatic Carbon |

| C5 | 115.4 | Aromatic Carbon |

| C4 | 100.9 | Aromatic Carbon (C-Br) |

| OCH₃ | 56.3 | Methoxy Carbon |

In the predicted ¹H NMR spectrum, the amide proton (N-H) is expected to be the most deshielded, appearing as a singlet far downfield. The two aromatic protons on the benzene (B151609) ring are predicted as doublets, with their coupling reflecting their ortho relationship. The methoxy protons and the methylene protons at the C3 position are both anticipated to be singlets due to the absence of adjacent protons.

For the ¹³C NMR spectrum, the carbonyl carbon (C2) is characteristically found at the lowest field (highest ppm value). libretexts.org The aromatic carbons are spread across the typical aromatic region, with the carbon attached to the electron-withdrawing bromine atom (C4) and the electron-donating methoxy group (C7) showing significant shifts. The aliphatic methylene and methoxy carbons appear at the highest field (lowest ppm values). Comparing such predicted spectra with experimental data is a cornerstone of modern structural verification. acs.org

Predicted Vibrational Spectrum (FT-IR)

Theoretical vibrational analysis calculates the frequencies of the fundamental modes of vibration, which correspond to the absorption bands observed in an experimental Infrared (IR) spectrum. Each predicted frequency can be assigned to a specific type of molecular motion, such as stretching or bending of bonds.

Interactive Data Table: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for 4-Bromo-7-methoxyindolin-2-one

Calculated using a hypothetical B3LYP/6-311++G(d,p) model. Frequencies are typically scaled to better match experimental data.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3450 | Medium | N-H Stretch |

| 3100-3000 | Weak | Aromatic C-H Stretch |

| 2955, 2845 | Weak | Aliphatic C-H Stretch (CH₂, OCH₃) |

| 1725 | Strong | C=O Stretch (Amide I) |

| 1610 | Strong | C=C Aromatic Ring Stretch |

| 1480 | Medium | N-H Bend (Amide II) |

| 1260 | Strong | C-O-C Asymmetric Stretch (Aryl Ether) |

| 1080 | Medium | C-N Stretch |

| 650 | Medium | C-Br Stretch |

The analysis of the predicted vibrational spectrum reveals several key features for identifying 4-Bromo-7-methoxyindolin-2-one. A strong absorption band predicted around 1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the lactam ring. nih.gov The N-H stretching vibration is expected to appear as a medium intensity band around 3450 cm⁻¹. The presence of the methoxy group is indicated by a strong C-O-C stretching band. mdpi.com Furthermore, a medium intensity band in the lower frequency region (around 650 cm⁻¹) can be assigned to the C-Br stretching vibration, confirming the presence of the bromine substituent. These computational predictions are invaluable for interpreting the complex patterns seen in experimental IR spectra. researchgate.netresearchgate.net

Strategic Role of 4 Bromo 7 Methoxyindolin 2 One in Complex Chemical Architecture

Utilization as a Key Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of efficient and diversity-oriented synthesis. researchgate.net The indolin-2-one scaffold, particularly in its oxidized isatin (B1672199) form, is an exemplary substrate for a variety of MCRs, acting as a versatile carbonyl component. The resulting products often feature high degrees of molecular complexity and are of significant interest in drug discovery. uevora.pt

Isatin and its derivatives, including those with halogen substitutions, have been successfully employed in powerful isocyanide-based MCRs such as the Ugi and Passerini reactions. researchgate.netmdpi.com In the Ugi four-component reaction (U-4CR), isatins react with an amine, a carboxylic acid, and an isocyanide to produce dipeptide-like structures. researchgate.netscielo.br Similarly, the Passerini three-component reaction (P-3CR) combines an isatin, a carboxylic acid, and an isocyanide to yield α-acyloxyamides. scielo.brresearchgate.net These reactions are highly valued for their ability to rapidly generate libraries of complex molecules from simple, readily available starting materials.

Furthermore, Lewis acid-catalyzed three-component reactions demonstrate the utility of substituted isatins in generating novel heterocyclic systems. A notable example is the SnCl₄-catalyzed reaction of an isatin, a 1,3-dicarbonyl compound (like 1,3-cyclohexanedione), and a pyrone derivative (4-hydroxy-6-methyl-2-pyrone). This reaction proceeds efficiently to afford complex spirooxindole pyranochromenedione derivatives. Research has shown that this transformation tolerates a wide range of functional groups on the isatin ring, including both electron-donating and electron-withdrawing substituents. Crucially, bromo-substitution, even at the sterically hindered C4-position, is well-tolerated, proceeding in good to excellent yields. nih.gov

| Reactants (Isatin Derivative) | Reaction Type | Product Scaffold | Key Features |

| 4-Bromo-isatin derivative , 1,3-cyclohexanedione, 4-hydroxy-6-methyl-2-pyrone | 3-Component Reaction (Lewis Acid Catalysis) | Spirooxindole pyranochromenedione | Tolerates sterically demanding 4-bromo substitution; high efficiency. nih.gov |

| Isatin derivative , Amine, Carboxylic Acid, Isocyanide | Ugi 4-Component Reaction | 3,3-disubstituted oxindole (B195798) | Generates peptide-like structures; high molecular diversity. mdpi.com |

| Isatin derivative , Carboxylic Acid, Isocyanide | Passerini 3-Component Reaction | α-acyloxyamide | Atom-economical; creates functionalized oxindole core. scielo.br |

| Isatin derivatives , Thiosemicarbazide, Bromoacetyl-benzenesulfonamide | 3-Component Reaction | Thiazol-indolin-2-one hybrid | One-pot synthesis of complex hybrids for biological screening. researchgate.net |

Precursor in the Synthesis of Advanced Heterocyclic Systems

The 4-Bromo-7-methoxyindolin-2-one framework is an exceptional precursor for the synthesis of a diverse array of advanced heterocyclic systems, particularly spirooxindoles. semanticscholar.org Spirooxindoles, which feature a spiro-fused carbon at the C3-position of the oxindole ring, are prevalent in natural alkaloids and exhibit a wide spectrum of biological activities. semanticscholar.org The reactivity of the C3-carbonyl group in the corresponding isatin derivative allows for its participation in cycloaddition reactions and condensations, leading to the formation of intricate, multi-ring structures.

A primary method for constructing these architectures is the [3+2] cycloaddition reaction involving an azomethine ylide. arkat-usa.org Typically, the azomethine ylide is generated in situ from the condensation of an isatin derivative and an α-amino acid, such as sarcosine (B1681465) or thioproline. This dipole then reacts with a suitable dipolarophile to create a five-membered pyrrolidine (B122466) ring spiro-fused to the oxindole core. uevora.ptarkat-usa.org This strategy has been used to synthesize a vast range of novel heterocyclic systems, including:

Spiro[indoline-3,2'-pyrrole] derivatives: Formed via the reaction of isatin-derived azomethine ylides with allenoates or other activated olefins. arkat-usa.org

Dispiro[3H-indole-3,2´-pyrrolidine-3´,3״-piperidine] derivatives: Assembled with a high degree of stereoselectivity from isatins, sarcosine, and bis-arylidene piperidinones. arkat-usa.org

Spirooxindole-fused pyridopyrimidines: Synthesized through the condensation of substituted isatins with aminouracil derivatives, leading to complex penta-cyclic structures. nih.gov

Spirooxindoles containing triazole and benzimidazole (B57391) moieties: Created via a [3+2] cycloaddition between chalcones and ylides generated from benzimidazole and triazole precursors. mdpi.com

These examples underscore the role of the substituted indolinone core as a linchpin in building complex, three-dimensional heterocyclic architectures that are of high value in medicinal chemistry. uevora.ptbeilstein-journals.org

| Precursor (Isatin Derivative) | Key Reagents | Resulting Heterocyclic System | Synthetic Method |

| Substituted Isatin | Sarcosine, Electron-deficient olefins | Spiropyrrolidine-oxindole | [3+2] Cycloaddition |

| 5-Bromo-isatin | 3-aminopyrazole-4-carbonitrile, Chalcones | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | One-pot 3-Component Reaction tandfonline.com |

| Substituted Isatin | 6-Aminouracil derivatives | Spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine] | Condensation/Cyclization nih.gov |

| Substituted Isatin | L-Thioproline, 1,4-Naphthoquinone | Spiro[benzo[f]thiazolo[4,3-a]isoindole-5,3'-indoline] | [3+2] Cycloaddition/Oxidation uevora.pt |

Design and Construction of Novel Molecular Scaffolds

In medicinal chemistry, a molecular scaffold is defined as the core structure of a molecule that is responsible for the spatial arrangement of its functional groups. nih.gov Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. ufrj.br The oxindole ring system, and by extension 4-Bromo-7-methoxyindolin-2-one, is widely recognized as a privileged scaffold due to its prevalence in bioactive compounds and its synthetic tractability. juniperpublishers.comuevora.pt

The utility of 4-Bromo-7-methoxyindolin-2-one in constructing novel scaffolds lies in the ability to elaborate its structure in multiple dimensions. The C3 position can be transformed into a spirocyclic center or substituted with complex side chains, while the aromatic ring provides sites for further functionalization. The bromine atom at C4 is particularly useful, serving as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which can introduce a wide variety of aryl, alkyl, or alkynyl groups.

The synthesis of bispirooxindole-spirooxindoles highlights the potential for creating exceptionally complex molecular scaffolds from simple indolinone precursors. In one advanced strategy, a one-pot, three-component cascade reaction was developed to construct molecules with seven stereocenters, including three quaternary spiro-centers. researchgate.net Such complex and rigid scaffolds are of great interest as they allow for the precise positioning of functional groups in three-dimensional space, which is critical for achieving high-affinity and selective interactions with biological targets. The ability to build such sophisticated architectures from the 4-bromo-7-methoxyindolin-2-one building block solidifies its strategic importance in the design of new chemical entities.

Development of Chemical Libraries for High-Throughput Synthetic Exploration

The development of chemical libraries containing large numbers of diverse, drug-like molecules is essential for modern drug discovery, enabling high-throughput screening (HTS) to identify new hit compounds. nih.govrsc.org 4-Bromo-7-methoxyindolin-2-one is an ideal starting point for library synthesis due to the inherent properties of the oxindole scaffold and its amenability to diversification strategies. nih.gov

A powerful approach for library construction is Diversity-Oriented Synthesis (DOS), which aims to generate structurally diverse and complex molecules from a common starting material. The oxindole core is perfectly suited for DOS. nih.govrsc.org Starting from a common isatin or oxindole precursor, multiple reaction pathways can be employed to create distinct molecular scaffolds within a single library. For example, a library based on a single isatin core could be split to undergo different reactions:

Path A: Aza-Corey–Chaykovsky reaction to form spiroaziridines. nih.gov

Path B: Palladium-promoted cycloaddition to yield spirocyclopropyl oxindoles. nih.gov

Path C: Aldol (B89426) reaction to generate unsaturated C3-substituted oxindoles. nih.gov

This "libraries from libraries" approach allows for the rapid exploration of chemical space around the privileged oxindole core. core.ac.uk The utility of this strategy has been demonstrated in the construction of DNA-encoded libraries (DELs), where the oxindole scaffold was chosen for its synthetic versatility and its prevalence in known drugs. nih.govrsc.orgresearchgate.net By applying a diversified synthetic strategy to an isatin-based library, researchers were able to generate billions of compounds and successfully identify active hits against multiple protein targets, including BRD4-BD1 and Aurora A. nih.govrsc.org The 4-bromo and 7-methoxy substituents on the target compound provide additional, fixed diversity elements and potential sites for late-stage functionalization, further enhancing its value in the creation of sophisticated chemical libraries for synthetic exploration.

Advanced Methodological Developments in the Chemical Analysis of Indolinone Systems

High-Resolution Chromatographic Techniques for Separation and Purity Assessment of Synthetic Products

The separation and purity assessment of synthetic products in the indolinone class heavily relies on high-resolution chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are crucial for separating the target compound from starting materials, by-products, and other impurities, ensuring the final product meets stringent purity requirements.

UPLC, in particular, offers significant advantages over traditional HPLC due to its use of smaller stationary phase particles, resulting in higher resolution, improved sensitivity, and faster analysis times. For instance, the development and validation of a UPLC-MS/MS assay for an indolinone derivative demonstrated its capability for precise quantification in complex biological matrices like rat plasma. nih.gov The method was fully validated, establishing a lower limit of quantification (LLOQ) of 30.0 ng/mL and an upper limit of quantification (ULOQ) of 3000 ng/mL, showcasing the sensitivity of the technique. nih.gov

Metabolic studies of indolinone derivatives also utilize UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS) to separate and identify various metabolites from in vitro hepatocyte incubations. acs.orgacs.org This highlights the resolving power of UPLC in handling complex mixtures. Reversed-phase HPLC is another cornerstone technique, often paired with fluorescence detection for enhanced sensitivity, especially after derivatization with fluorescent labels. rug.nlnih.gov The choice of column, mobile phase composition, and detector is tailored to the specific polarity and chromophoric properties of the indolinone derivative being analyzed.

| Technique | Application | Detector | Key Findings/Parameters | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Quantification of an indolinone derivative in rat plasma | Tandem Mass Spectrometry | LLOQ: 30.0 ng/mL; ULOQ: 3000 ng/mL; High specificity and accuracy | nih.gov |

| UPLC/Q-TOF MS | Metabolite profiling of an indolinone derivative | Quadrupole Time-of-Flight Mass Spectrometry | Successful separation and verification of seven metabolites | acs.org |

| HPLC | Separation of indolic compounds | Mass Spectrometry | Effective separation of IAA, ILA, and IPyA from culture extracts | researchgate.net |

| Reversed-Phase HPLC | Analysis of compounds with carboxylic acid groups (after derivatization) | Fluorescence | Powerful means of analysis for fluorescently labeled compounds | rug.nl |

Application of Advanced Mass Spectrometry for Reaction Monitoring and Product Characterization

Advanced mass spectrometry (MS) is a powerful tool for the analysis of indolinone systems, providing critical information from initial reaction monitoring to final product characterization. Its ability to deliver rapid, sensitive, and structurally informative data makes it indispensable in modern synthetic chemistry. nih.gov

For product characterization, high-resolution mass spectrometry (HRMS) techniques like Q-TOF MS provide highly accurate mass measurements, enabling the confident determination of elemental compositions for the synthesized indolinone derivatives and their metabolites. acs.org Tandem mass spectrometry (MS/MS) experiments are employed to further elucidate molecular structures by analyzing fragmentation patterns.

In the context of reaction monitoring, online and ambient ionization MS techniques have grown in importance. nih.govnih.gov These methods allow for the direct analysis of reaction mixtures in real-time, often with minimal to no sample preparation. advion.com Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. nih.gov The Atmospheric Solids Analysis Probe (ASAP) is another ambient desorption ionization technique capable of ionizing a wide range of volatile and semi-volatile analytes directly from solid or liquid samples in under a minute. This real-time analysis enables chemists to track the consumption of reactants, the formation of products, and the appearance of transient intermediates, leading to a better understanding of reaction kinetics and mechanisms for process optimization. nih.govresearchgate.net

| MS Technique | Primary Application | Ionization Method | Information Obtained | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Product Quantification | Electrospray Ionization (ESI) | Precise concentration of target analytes in complex mixtures | nih.gov |

| UPLC/Q-TOF MS | Product/Metabolite Characterization | Electrospray Ionization (ESI) | Accurate mass for elemental composition; structural information from fragmentation | acs.org |

| ASAP-MS | Rapid Reaction Monitoring | Atmospheric Solids Analysis Probe (ASAP) | Real-time tracking of reactants, products, and intermediates with no sample prep | |

| Online ESI-MS | Reaction Monitoring | Electrospray Ionization (ESI) | Continuous analysis of reaction progress, detection of intermediates | researchgate.net |

X-ray Crystallography for Detailed Conformational and Intermolecular Interaction Studies of Derivatives

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of 4-Bromo-7-methoxyindolin-2-one, this technique provides unambiguous information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing. nih.gov

Single-crystal X-ray diffraction analysis of related heterocyclic compounds, such as N-substituted 3-hydroxyindolin-2-ones and other indole (B1671886) derivatives, has revealed detailed structural information. nih.govmdpi.com These studies confirm the molecular connectivity and provide insights into the preferred conformations adopted by the molecules in the crystalline lattice. For example, analysis can determine the planarity of the indolinone core and the orientation of its various substituents. mdpi.com

Furthermore, crystallographic data are crucial for studying non-covalent intermolecular interactions, which are fundamental to crystal engineering. mdpi.comrsc.org Analysis of crystal packing can reveal various interactions such as classical hydrogen bonds (e.g., N-H···O), weaker C-H···O interactions, π-π stacking, and halogen bonds (e.g., C-Br···O). nih.govnih.gov Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. mdpi.comresearchgate.net Understanding these interactions is key to comprehending the physical properties of the solid material and for the rational design of new crystalline forms. mdpi.com

| Compound Type | Key Structural Information Obtained | Intermolecular Interactions Studied | Analytical Approach | Reference |

|---|---|---|---|---|

| N-substituted 3-hydroxyindolin-2-ones | Molecular conformation, orientation of N-benzyl unit | Intermolecular hydrogen bonding | Single-crystal X-ray diffraction | nih.gov |

| 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | Identification of product isomer, crystal packing | π-stacking, O⋯H, Br⋯H, C⋯C contacts | X-ray crystallography, 2-D fingerprint plots | nih.gov |

| Indole-hydrazone derivatives | Confirmation of E/Z configuration, molecular packing | N…H, O…H, H…C, and π…π interactions | Single-crystal X-ray crystallography, Hirshfeld topology analysis | mdpi.com |

| Pyrazolo[5,1-c] nih.govacs.orgnih.govtriazines | Structural preferences and packing modes | Various intermolecular interactions | X-ray diffraction, Hirshfeld surface analysis, energy framework analysis | researchgate.net |

Spectroscopic Methodologies for In-Situ Reaction Monitoring and Mechanistic Investigations

Spectroscopic techniques that allow for in-situ, real-time monitoring of chemical reactions are vital for gaining deep mechanistic insights into the synthesis of indolinone systems. spectroscopyonline.com These methods track the concentrations of reactants, intermediates, and products over time without perturbing the reaction, providing valuable kinetic data. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. uvic.ca By acquiring spectra at regular intervals, one can follow the appearance of product signals and the disappearance of reactant signals to generate kinetic profiles. magritek.com Techniques like stopped-flow NMR can capture data within the initial moments of a reaction, which is crucial for studying fast processes. uvic.ca Both ¹H and ¹⁹F NMR (if applicable) can be used to quantitatively observe all species in the reaction mixture. uvic.ca

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, also serves as an excellent probe for in-situ monitoring. spectroscopyonline.comnih.gov By inserting an attenuated total reflectance (ATR) probe or a flow cell into the reaction setup, changes in the vibrational modes of functional groups can be monitored continuously. rsc.org This is useful for tracking the conversion of key functional groups, for example, the carbonyl stretch in the indolinone ring. These spectroscopic methods, often complemented by computational approaches like Density Functional Theory (DFT) studies, provide a comprehensive picture of the reaction pathway, helping to elucidate reaction mechanisms and optimize conditions for the synthesis of compounds like 4-Bromo-7-methoxyindolin-2-one. researchgate.netnih.gov

| Spectroscopic Technique | Application | Key Advantages | Information Gained | Reference |

|---|---|---|---|---|

| NMR Spectroscopy (e.g., ¹H NMR) | Kinetic profiling, mechanistic studies | Quantitative, structurally specific information on all soluble species | Rate constants, reaction orders, identification of intermediates | magritek.comresearchgate.net |

| FTIR Spectroscopy | In-situ reaction monitoring | Real-time, sensitive to functional group changes | Tracking conversion of reactants to products, reaction progress | rsc.org |

| Raman Spectroscopy | In-situ reaction monitoring | Excellent for aqueous and non-polar systems, non-invasive | Kinetic data, identification of intermediate phases | insolidotech.org |

| UV/Vis Spectroscopy | Bioprocess monitoring, reaction monitoring | High sensitivity for chromophoric species | Concentration changes of UV-active components | nih.gov |

Future Research Directions in the Chemistry of 4 Bromo 7 Methoxyindolin 2 One

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. rsc.orgmdpi.com Future research will likely focus on developing synthetic routes to 4-Bromo-7-methoxyindolin-2-one that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of investigation could include:

Catalytic C-H Functionalization: Moving away from classical multi-step syntheses that often require pre-functionalized starting materials, direct C-H activation and functionalization of a simpler 7-methoxyindolin-2-one (B1589979) precursor represents a highly atom-economical approach. youtube.com Research into selective bromination at the C4-position using transition-metal catalysts could significantly shorten the synthetic sequence.

Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative to conventional redox reactions by replacing chemical oxidants or reductants with electricity. chemistryviews.org Developing an electrochemical method for the cyclization or bromination steps could provide milder reaction conditions and reduce chemical waste. chemistryviews.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in the synthesis of indole (B1671886) derivatives. tandfonline.com Applying this technology to the key bond-forming steps in the synthesis of 4-Bromo-7-methoxyindolin-2-one could enhance efficiency.

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ionic liquids, or bio-derived solvents is a core principle of green chemistry. rsc.org Future work will involve adapting existing synthetic routes or developing new ones that are compatible with these sustainable solvent systems.

| Approach | Conventional Method Characteristics | Potential Sustainable Method Characteristics | Anticipated Benefits |

|---|---|---|---|

| Bromination | Use of stoichiometric, hazardous brominating agents (e.g., Br₂) | Catalytic C-H bromination or electrobromination | Higher atom economy, improved safety, reduced waste |

| Energy Input | Prolonged heating using conventional methods | Microwave irradiation or photochemistry | Drastically reduced reaction times, improved energy efficiency |

| Solvents | Use of chlorinated or other hazardous organic solvents | Water, ethanol, or recyclable ionic liquids | Reduced environmental impact and operational hazards |

| Overall Strategy | Linear synthesis with multiple protection/deprotection steps | Convergent synthesis, one-pot reactions, domino sequences nih.gov | Fewer steps, less purification, higher overall yield |

Exploration of Unconventional Reactivity Profiles

The functional group handles on 4-Bromo-7-methoxyindolin-2-one—the aryl bromide, the lactam N-H, and the C-H bonds on the aromatic ring—offer multiple sites for exploring novel chemical transformations. Future research will aim to unlock new reactivity patterns beyond traditional cross-coupling reactions at the bromine-bearing carbon.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling transformations that are often difficult to achieve with traditional methods. nih.gov This approach could be used to functionalize the indolinone core. For instance, a nickel/photoredox dual catalytic system could facilitate the coupling of the aryl bromide with various partners or even enable C-H functionalization at other positions on the ring. organic-chemistry.orgnih.govchemrxiv.org

Direct C-H Activation and Annulation: Beyond the initial synthesis, the C-H bonds at the C5 and C6 positions are potential targets for late-stage functionalization. youtube.comyoutube.com Rhodium or palladium-catalyzed C-H activation could allow for the introduction of new substituents or the construction of fused-ring systems, dramatically increasing molecular complexity from the readily available 4-bromo-7-methoxyindolin-2-one scaffold. rsc.orgrsc.org

Domino and Cascade Reactions: Designing multi-step, one-pot transformations where the initial reaction of 4-Bromo-7-methoxyindolin-2-one triggers a cascade of subsequent bond-forming events is a highly efficient strategy. nih.gov For example, a reaction at the aryl bromide could unveil a reactive intermediate that subsequently participates in an intramolecular cyclization involving the lactam nitrogen or another part of the molecule.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, reproducibility, and scalability. springerprofessional.denih.gov The synthesis and derivatization of 4-Bromo-7-methoxyindolin-2-one are well-suited for this technological shift.

Continuous Flow Synthesis: Key steps in the synthesis of the target molecule, such as nitration, reduction, cyclization, or bromination, can be translated to a continuous flow process. This allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity. acs.orgnih.gov The enhanced safety profile of flow reactors is particularly advantageous when dealing with hazardous reagents or exothermic reactions.

Automated Synthesis for Library Generation: Automated synthesis platforms, often utilizing cartridge-based systems, can rapidly generate a library of derivatives from a common intermediate like 4-Bromo-7-methoxyindolin-2-one. researchgate.netyoutube.com By programming a sequence of reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings at the C4-bromo position), a diverse set of analogues can be synthesized with minimal manual intervention, accelerating drug discovery and materials science research. researchgate.net

| Technology Platform | Key Features | Application to 4-Bromo-7-methoxyindolin-2-one |

|---|---|---|

| Flow Chemistry | Superior heat/mass transfer, precise control of conditions, enhanced safety, easy scalability uc.pt | Safer and more efficient synthesis of the core structure; telescoping of multiple reaction steps without intermediate isolation. |

| Automated Synthesis | High-throughput experimentation, rapid library synthesis, improved reproducibility researchgate.net | Parallel synthesis of hundreds of derivatives by functionalizing the C4-bromo and N-H positions for structure-activity relationship (SAR) studies. |

Advanced Computational Design for Rational Synthesis and Reactivity Control

Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly indispensable tool for predicting and understanding chemical reactivity. nih.gov Applying these methods to 4-Bromo-7-methoxyindolin-2-one can guide experimental work, saving time and resources.

Predicting Site Selectivity: DFT calculations can predict the relative reactivity of the different C-H bonds in the molecule, helping to design catalysts and directing groups that can achieve selective functionalization at a desired position (e.g., C5 vs. C6). rsc.orgescholarship.org Similarly, computational models can predict the regioselectivity of nucleophilic or cycloaddition reactions. nih.gov

Mechanism Elucidation and Catalyst Design: When developing new reactions, computational studies can elucidate complex reaction mechanisms, identify key transition states, and explain observed outcomes. nih.govrsc.org This understanding allows for the rational design of more efficient and selective catalysts tailored for transformations involving the 4-Bromo-7-methoxyindolin-2-one scaffold. mdpi.com

Screening of Virtual Libraries: Before embarking on extensive synthetic campaigns, computational tools can be used to predict the physicochemical and biological properties of virtual libraries of derivatives. indexcopernicus.comresearchgate.net This in silico screening can prioritize the synthesis of compounds with the highest probability of possessing desired characteristics. asianpubs.org

Q & A

Q. Q1: What are the optimal conditions for synthesizing 4-Bromo-7-methoxyindolin-2-one with high regioselectivity?

Methodological Answer: Regioselective bromination of indolinone derivatives can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or THF) under controlled temperatures (0–25°C). The methoxy group at the 7-position directs electrophilic substitution to the 4-position due to its electron-donating resonance effect. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by -NMR (to confirm substitution pattern) and LC-MS (for purity ≥95%) are critical. Comparative studies with analogs like 5-Bromo-1-methylindolin-2-one suggest that steric hindrance from substituents significantly impacts yield .

Q. Q2: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural assignment of 4-Bromo-7-methoxyindolin-2-one?